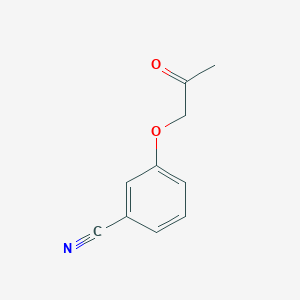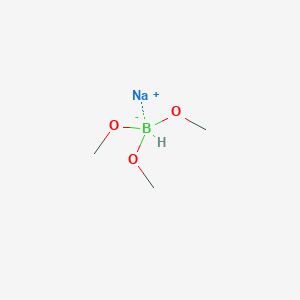
Borate (1-), hydrotrimethoxy-, sodium
Vue d'ensemble
Description
Applications De Recherche Scientifique
High-Temperature Borates
High-temperature borates, including sodium;trimethoxyboranuide, have attracted substantial interest among the research community . These materials exhibit numerous interesting physical properties, making them promising for practical applications . The diversity of functional characteristics results from their high structural flexibility caused by the linkage of planar/non-planar BO3 groups and BO4 tetrahedra .
Crystal Chemistry
The crystal chemistry of borate-based crystals, such as sodium;trimethoxyboranuide, is a topic of significant research interest . The polymorphism of boron-oxygen radicals has been considered based on cations’ nature and synthesis conditions . This research has led to an alternative classification of anhydrous compounds .
Borate Glasses
Borate glasses, including those derived from sodium;trimethoxyboranuide, have unique properties that make them suitable for scientific and industrial applications . They have significantly lower melting and softening temperatures compared to silica glasses . However, their affinity for water requires careful selection and design to satisfy the specifications of a given application .
Sodium-Ion Batteries
Sodium;trimethoxyboranuide has potential applications in the field of energy storage, specifically in sodium-ion batteries (SIBs) . SIBs have emerged as a viable alternative to lithium-ion batteries due to their comparable operational principles and the abundant reserves of sodium . Electrolyte additives, including sodium;trimethoxyboranuide, can enhance the performance of the electrolyte and the interface between the electrode and electrolyte .
Electrochemical Testing
Sodium;trimethoxyboranuide can be used in the electrochemical testing of sodium materials in sodium metal anode arrangements . The performance, stability, and polarization of the sodium in these test cells lead to alternative testing in three-electrode and alternative anode cell configurations .
Renewable Energy Storage
With the shift from fossil fuels to green and renewable energy sources, the industry of electrochemical energy storage for renewable energy has emerged . Sodium-ion batteries, which can utilize sodium;trimethoxyboranuide, are getting increased attention due to their unique properties .
Safety and Hazards
Orientations Futures
Borate compounds, including borate bioactive glasses (BBGs), have been extensively investigated for biomedical applications since the early 2000s . They have shown superior bioactivity and bone healing capacity compared to silicate glasses. They are also suitable candidates as drug delivery devices for infection or disease treatment such as osteoporosis . Future research directions include nerve and muscle regeneration applications, cartilage regeneration, and the development of new synthesis methods .
Mécanisme D'action
Sodium Trimethoxyborohydride, also known as Borate (1-), hydrotrimethoxy-, sodium, is a chemical compound with the formula C3H10BO3.Na . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that borate compounds, such as boric acid and its salts, exhibit some antibacterial activity against infections such as bacterial vaginosis and candidiasis .
Mode of Action
Boric acid, a related compound, is known to inhibit biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors
Biochemical Pathways
Borate compounds are known to be used as excipients in some human medicinal products
Pharmacokinetics
It is known that borate compounds are used in industrial processing and manufacturing, as well as in pharmaceutical products
Result of Action
It is known that borate compounds exhibit some antibacterial activity
Action Environment
It is known that borate compounds are used in various environments, from industrial processing and manufacturing to pharmaceutical products
Propriétés
IUPAC Name |
sodium;trimethoxyboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10BO3.Na/c1-5-4(6-2)7-3;/h4H,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDOFGWTIAZCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](OC)(OC)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Borate (1-), hydrotrimethoxy-, sodium | |
CAS RN |
16940-17-3 | |
| Record name | Sodium trimethoxyborohydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16940-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium hydrotrimethoxyborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016940173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrotrimethoxyborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




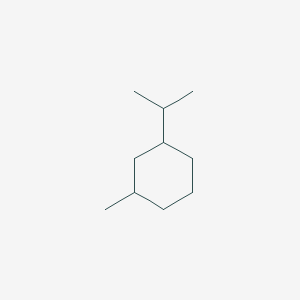
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)

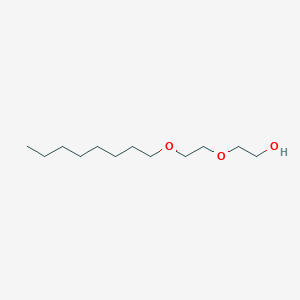
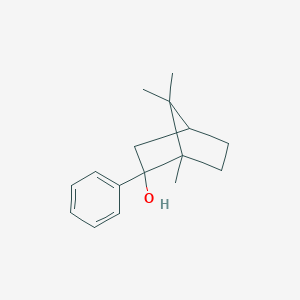
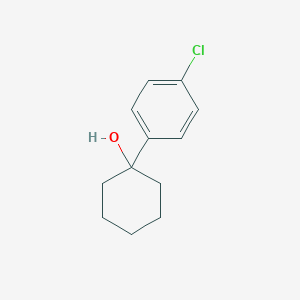
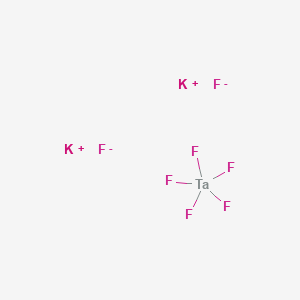


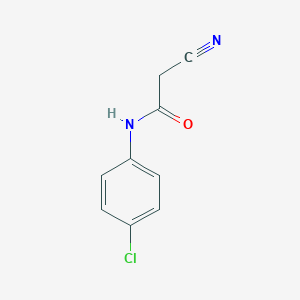
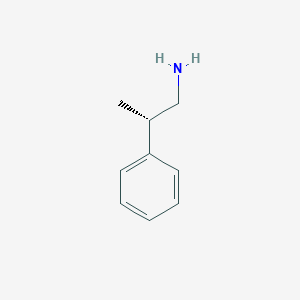
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
